REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[NH:8][N:7]=[C:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:5]=1.S(=O)(=O)(O)[O-].[K+]>CC(C)=O.O>[CH:3]([C:4]1[NH:8][N:7]=[C:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH:5]=1)=[O:2] |f:1.2|
|
Name
|
1,1-dimethylethyl 5-[bis(methyloxy)methyl]-1H-pyrazole-3-carboxylate
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=NN1)C(=O)OC(C)(C)C)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the resultant solid washed sequentially with water, isopropanol and hexane
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC(=NN1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |